3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
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Overview
Description
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, but modified with tert-butyldimethylsilyl groups at the 3’ and 5’ positions. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine typically involves the protection of the hydroxyl groups of 2’-deoxyuridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butyldimethylsilyl groups using fluoride ions (e.g., tetrabutylammonium fluoride).
Substitution: Nucleophilic substitution reactions at the uracil base.
Oxidation and Reduction: Potential modifications at the nucleoside base or sugar moiety.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Deprotected Nucleoside: 2’-deoxyuridine.
Substituted Derivatives: Depending on the nucleophile used, various substituted uridine analogs.
Scientific Research Applications
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is utilized in several research areas:
Medicinal Chemistry: As an intermediate in the synthesis of antiviral and anticancer agents.
Molecular Biology: Used in the study of nucleic acid interactions and modifications.
Proteomics: Employed in the development of labeled nucleosides for tracking and analyzing protein-nucleic acid interactions.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is primarily related to its role as a nucleoside analog. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The tert-butyldimethylsilyl groups provide steric protection, allowing selective reactions at other positions of the molecule.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine: Similar structure but with a thymine base instead of uracil.
3’,5’-Bis-O-(tert-butyldimethylsilyl)cytidine: Similar structure but with a cytosine base.
3’,5’-Bis-O-(tert-butyldimethylsilyl)adenosine: Similar structure but with an adenine base.
Uniqueness
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is unique due to its specific uracil base and the protective tert-butyldimethylsilyl groups, which make it particularly useful in selective nucleoside modifications and as an intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C21H40N2O5Si2 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15-,16+,18+/m0/s1 |
InChI Key |
DKEAALKCPSPQCU-LZLYRXPVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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